molecular formula C2H5Cl2NO2S B3024900 (2-Chloroethyl)sulfamoyl Chloride CAS No. 53627-11-5

(2-Chloroethyl)sulfamoyl Chloride

Cat. No.: B3024900
CAS No.: 53627-11-5
M. Wt: 178.04 g/mol
InChI Key: YKEZOKIPIIBNDN-UHFFFAOYSA-N
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Description

(2-Chloroethyl)sulfamoyl Chloride is an organosulfur compound with the molecular formula C2H5Cl2NO2S. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound is known for its reactivity and ability to participate in a wide range of chemical reactions.

Mechanism of Action

Mode of Action

It is known that sulfamoyl chlorides are generally reactive and can participate in various chemical reactions .

Biochemical Pathways

Sulfamoyl chlorides are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a colorless to yellow liquid . It is also known to react with water .

Action Environment

The action, efficacy, and stability of (2-Chloroethyl)sulfamoyl Chloride can be influenced by various environmental factors. For instance, it is known to react with water . Therefore, the presence of water can significantly affect its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloroethyl)sulfamoyl Chloride can be synthesized from 2-chloroethylamine hydrochloride and sulfuryl chloride. The reaction typically involves heating the mixture in acetonitrile at 80°C for 16 hours . This method is efficient and yields a high purity product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent quality and yield. Industrial production may also incorporate additional purification steps to meet specific regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)sulfamoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

(2-Chloroethyl)sulfamoyl Chloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-(2-chloroethyl)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl2NO2S/c3-1-2-5-8(4,6)7/h5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEZOKIPIIBNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622409
Record name (2-Chloroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63383-54-0, 53627-11-5
Record name (2-Chloroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chloroethyl)sulfamoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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